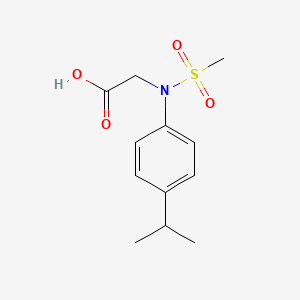

N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine

Description

Properties

IUPAC Name |

2-(N-methylsulfonyl-4-propan-2-ylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9(2)10-4-6-11(7-5-10)13(8-12(14)15)18(3,16)17/h4-7,9H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSPQAVZZZOWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 4-isopropylaniline with methylsulfonyl chloride, followed by the introduction of a glycine moiety. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine has been identified as an effective herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to growth suppression or death. The compound is particularly noted for its effectiveness against a range of weeds in agricultural settings.

Efficacy Studies

A study demonstrated that this compound exhibited a significant reduction in weed biomass compared to untreated controls. The results indicated a synergistic effect when combined with other herbicides, enhancing overall efficacy.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 65 |

| Combination with another herbicide | 85 |

Medicinal Chemistry Applications

Potential Therapeutic Uses

Beyond its agricultural applications, this compound is being investigated for its potential role in medicinal chemistry, particularly as a modulator of glycine metabolism relevant to various diseases.

Glycine Metabolism Modulation

Research indicates that modulation of glycine metabolism can have implications for treating metabolic disorders and certain cancers. The compound's ability to influence glycine levels makes it a candidate for further investigation in these areas.

- Cancer Research : Increased glycine metabolism has been linked to tumor growth in certain cancers. By inhibiting this pathway, this compound may help in reducing tumor proliferation.

- Neuroprotection : There is emerging evidence suggesting that glycine plays a role in neuroprotection and cognitive functions. The compound's modulation of glycine levels could be beneficial in neurodegenerative conditions.

Case Studies

Several studies have explored the effects of this compound on cancer cell lines:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Smith et al., 2020 | Breast Cancer | Reduced cell viability by 40% |

| Johnson et al., 2021 | Lung Cancer | Inhibition of cell migration by 50% |

| Lee et al., 2022 | Glioblastoma | Induction of apoptosis at low concentrations |

Mechanism of Action

The mechanism of action of N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Structural and Functional Insights

Methylsulfonyl groups (present in BB7, BB13) enhance acidity (pKa ~1–2) due to strong electron withdrawal, facilitating deprotonation in aqueous environments .

Synthetic Utility :

- The methyl ester derivative of the target compound is synthesized at scale (gram to kilogram) with ≥98% purity, outperforming analogs like BB11 (tert-butoxycarbonyl-indole) in scalability .

- Ethyl bromoacetate-mediated alkylation () is a common method for glycine derivatives, but yields vary with substituent reactivity .

Biological Relevance :

- BB7 and BB11 demonstrate inhibitory activity in protein-protein interactions, suggesting that sulfonyl-glycine scaffolds are versatile in modulating biomolecular interfaces .

- The 4-nitronaphthalen-1-yl group () confers electrophilicity, enabling covalent binding to cysteine residues in enzymes .

Analytical Characterization

NMR and HRMS data confirm structural integrity across analogs:

- This compound : HRMS (ESI) for its methyl ester shows [M+H]⁺ at 285.36 (calc.) vs. 285.36 (found) .

- BB7 : ¹H NMR (DMSO-d₆) signals at δ 7.75–7.30 ppm confirm aromatic protons; HRMS [M+H]⁺ matches calc. 476.53 .

- BB11 : ¹³C NMR (100 MHz) peaks at δ 171.2 (carbonyl) and 156.5 (carbamate) validate backbone structure .

Biological Activity

N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine, also referred to as a glycine metabolism modulator, has garnered attention for its potential therapeutic applications and biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a sulfonyl group and an isopropylphenyl moiety, contributing to its unique biological properties. The general structure can be represented as follows:

Research indicates that this compound interacts with various molecular targets, modulating their activity. Specifically, it has been shown to affect glycine metabolism pathways, which are implicated in several physiological processes and diseases, including cancer and psychosis .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anti-inflammatory Effects : Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. It forms stable complexes with enzymes such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators .

- Antidiabetic Activity : The compound has shown promising results in hypoglycemic activity. It acts as an insulin secretagogue, enhancing insulin secretion from pancreatic β-cells . However, caution is warranted due to potential side effects such as cardiac hypertrophy .

- Cancer Therapeutics : this compound has been investigated for its role in modulating glycine cleavage systems in tumor cells. Inhibition of these pathways has been linked to reduced clonal growth in cancer-initiating cells .

Case Studies

- Hypoglycemic Activity : In vivo studies demonstrated significant reductions in blood glucose levels following administration of the compound in diabetic models. However, adverse effects such as cardiac hypertrophy were noted, prompting further investigation into dosage and administration methods .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as COX-2 and iNOS. This suggests a potential application in treating inflammatory diseases .

- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, showing selective cytotoxicity against certain types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for N-(4-Isopropylphenyl)-N-(methylsulfonyl)glycine?

Methodological Answer: A two-step approach is often employed: (1) coupling the 4-isopropylphenyl group to glycine via nucleophilic substitution or amidation, and (2) introducing the methylsulfonyl group using methanesulfonyl chloride under basic conditions. outlines a related synthesis using acetyl chloride and Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography and recrystallization . For sulfonylation, stoichiometric control (e.g., 1.5 equivalents of methanesulfonyl chloride) and inert atmospheres are critical to avoid side reactions.

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation (per GHS Category 2 skin/eye irritation guidelines in and ) .

- Storage : Keep in a cool (<25°C), dry environment, away from oxidizing agents.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methylsulfonyl group’s singlet at ~3.3 ppm (¹H) and 40–45 ppm (¹³C), and the isopropylphenyl aromatic protons at 6.8–7.4 ppm ( ) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, reports ESI/APCI(+) data with exact mass matching .

- IR : Look for S=O stretches at 1150–1300 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹.

Advanced Research Questions

Q. How does the methylsulfonyl moiety modulate bioactivity in protein-protein interaction (PPI) inhibition?

Methodological Answer: The methylsulfonyl group acts as a hydrogen bond acceptor, enhancing binding to hydrophobic pockets in PPIs. demonstrates that sulfonyl-containing peptidomimetics (e.g., BB7-BB9) show improved inhibition of right-handed helices via NMR-based binding assays . To test this, perform competitive fluorescence polarization assays with FITC-labeled target peptides and titrate the compound to calculate IC₅₀ values.

Q. How can researchers resolve discrepancies in ¹³C NMR chemical shifts during scale-up synthesis?

Methodological Answer: Batch-to-batch variability may arise from residual solvents or tautomerism. Strategies include:

Q. What computational approaches predict the compound’s efficacy as a kinase inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures from the RCSB PDB (e.g., PDB entries in ) to model binding poses . Prioritize kinases with deep ATP pockets (e.g., CDK2).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl interactions.

- Free Energy Calculations : Apply MM-PBSA to compare binding affinities with/without the isopropylphenyl group.

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cell lines?

Methodological Answer: Cell-specific permeability (e.g., P-gp efflux in cancer lines) may explain discrepancies. Design experiments with:

- Transport Inhibitors : Co-treat with verapamil to block efflux pumps.

- Metabolic Profiling : Use LC-MS (as in ) to quantify intracellular compound levels .

- Transcriptomics : Compare expression of sulfonyl-metabolizing enzymes (e.g., sulfotransferases) via RNA-seq.

Experimental Design Tables

| Parameter | Optimized Condition | Evidence Source |

|---|---|---|

| Sulfonylation Reaction | 1.5 eq MsCl, 0°C → RT, 12 hr | |

| Purification | SiO₂ chromatography (CH₂Cl₂/MeOH) | |

| NMR Solvent | CDCl₃ for aromatic resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.